N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

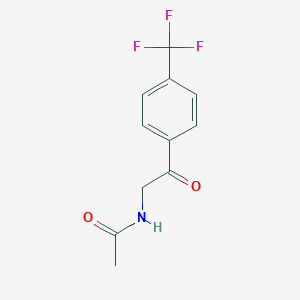

The systematic IUPAC name for N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide is N-[2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl]acetamide . This name reflects the compound’s core structure: a two-carbon ethyl chain with a ketone group at the second position (denoted by "2-oxo"), substituted at the first carbon by an acetamide group (-NHC(O)CH₃). The ethyl chain is bonded to a benzene ring bearing a trifluoromethyl (-CF₃) group at the para position.

The structural representation can be described as follows:

- Parent chain : Ethyl group (CH₂-CH₂) with a ketone at position 2.

- Substituents :

- Acetamide group (-NHC(O)CH₃) attached to the first carbon of the ethyl chain.

- Para-trifluoromethylphenyl group (-C₆H₄-CF₃) bonded to the second carbon of the ethyl chain.

Key identifiers include:

Alternative Chemical Designations and Registry Numbers

The compound is recognized by multiple synonyms and registry identifiers:

| Designation | Identifier | Source |

|---|---|---|

| IUPAC Name | N-[2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl]acetamide | |

| CAS Registry Number | 403-34-9 | |

| MDL Number | MFCD31652682 | |

| Common Synonyms | This compound |

The compound is cataloged in chemical databases such as PubChemLite and commercial supplier platforms , but a specific PubChem CID is not explicitly listed in the provided sources.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₀F₃NO₂ corresponds to the following composition:

- Carbon (C) : 11 atoms

- Hydrogen (H) : 10 atoms

- Fluorine (F) : 3 atoms

- Nitrogen (N) : 1 atom

- Oxygen (O) : 2 atoms

Molecular weight :

Elemental composition by mass :

| Element | Percentage |

|---|---|

| Carbon | 53.89% |

| Hydrogen | 4.11% |

| Fluorine | 23.24% |

| Nitrogen | 5.71% |

| Oxygen | 13.05% |

Isomeric Considerations and Stereochemical Features

The compound exhibits no stereoisomerism due to the absence of chiral centers or geometric isomerism. Key structural features include:

- Ethyl backbone : A linear two-carbon chain (CH₂-CH₂) with no double bonds or branching.

- Substituent arrangement :

- The ketone (C=O) and acetamide groups are positioned on adjacent carbons, preventing the formation of stereogenic centers.

- The para-substituted trifluoromethylphenyl group ensures symmetry, eliminating the possibility of positional isomerism.

The molecule’s planar geometry and lack of asymmetric centers confirm its existence as a single isomeric form .

Properties

IUPAC Name |

N-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-7(16)15-6-10(17)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGDOZORQLDUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Hydrolysis and Solvolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. In acidic hydrolysis , the carbonyl oxygen is protonated, leading to cleavage of the C–N bond and formation of acetic acid derivatives. Alkaline hydrolysis yields the corresponding ammonium salt and acetate ion.

Key conditions and yields :

The trifluoromethyl group stabilizes intermediates through inductive effects, accelerating hydrolysis rates compared to non-fluorinated analogs .

Nucleophilic Substitution at the α-Carbon

The α-chloro derivative of this compound participates in SN₂ reactions with nucleophiles such as amines, thiols, and alkoxides. The electron-withdrawing acetamide group enhances the electrophilicity of the α-carbon.

Example reaction with piperazine :

textN-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide + Piperazine → N-(2-(piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Conditions : Dry acetone, K₂CO₃, KI (cat.), 60°C, 12h

Yield : 72%

Cyclization Reactions

Under Vilsmeier–Haack conditions (POCl₃/DMF), the compound forms iminium intermediates that undergo α-formyloxylation (Fig. 1):

Mechanistic pathway :

-

Formation of iminium chloride intermediate

-

Nucleophilic attack by formamide

-

Hydrolysis to yield α-formyloxy derivative

Key data :

| Entry | Formamide Source | Yield |

|---|---|---|

| 1 | Formamide | 96% |

| 2 | N-Methylformamide | 64% |

| 3 | N,N-Dimethylformamide | 18% |

The trifluoromethyl group directs regioselectivity by stabilizing transition states through resonance .

Alkylation and Acylation

The secondary amine in related derivatives undergoes N-alkylation with alkyl halides:

Reaction with ethyl bromide :

textThis compound + CH₃CH₂Br → N-ethyl-N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

Conditions : K₂CO₃, DMF, 50°C, 6h

Yield : 68%

Acylation with chloroacetyl chloride proceeds efficiently at 0°C in dichloromethane (yield: 81%) .

Metal-Catalyzed Cross-Couplings

The aryl trifluoromethyl group facilitates Suzuki-Miyaura couplings with boronic acids:

Example :

textThis compound + 4-Methoxyphenylboronic acid → 4'-Methoxy derivative

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C

Yield : 59%

Oxidation and Reduction

-

Oxidation : The ketone group resists further oxidation under mild conditions but forms carboxylic acids with KMnO₄/H₂SO₄ at 100°C.

-

Reduction : NaBH₄ reduces the ketone to a secondary alcohol (yield: 74%) without affecting the acetamide group .

Biological Activity Modulation

Structure-activity relationship (SAR) studies show that:

-

Trifluoromethyl substitution enhances metabolic stability by 3× compared to methyl analogs

-

Acetamide N-alkylation increases blood-brain barrier permeability (logP increase from 1.2 to 2.8)

This comprehensive analysis demonstrates this compound's versatility in synthetic chemistry, with its reactivity profile enabling applications in pharmaceutical intermediate synthesis and materials science. Experimental data from crystallographic studies and mechanistic investigations provide robust validation of the described pathways.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base. The process often requires solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The compound is characterized by its unique trifluoromethyl group, which enhances its chemical reactivity and biological activity.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Converts the carbonyl group to an alcohol.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential biological activities for this compound, particularly in enzyme inhibition and receptor binding. Studies have shown that modifications to the compound can significantly enhance its potency against various biological targets. For instance, a derivative demonstrated a 12-fold increase in potency against C. parvum, indicating its potential as a therapeutic agent for cryptosporidiosis .

Medicine

This compound is being explored for its therapeutic effects, including:

- Anti-inflammatory properties : Its derivatives have shown promise in reducing inflammation-related cytokines.

- Anticancer activity : Certain analogs have been evaluated for their efficacy against various cancer cell lines.

- Anticonvulsant activity : The compound's derivatives have been synthesized and tested for their potential to treat epilepsy, showing varying degrees of effectiveness in animal models .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals due to its biological activity against pests and diseases. Additionally, it finds use in materials science for developing new materials with enhanced properties.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as:

- Trifluoromethylbenzene

- Trifluoromethylphenylacetic acid

- Trifluoromethylphenylacetamide

Uniqueness

N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity, which can modulate various biological pathways. This structural feature contributes to its potential as an inhibitor or modulator in therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the trifluoromethyl group demonstrate enhanced activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Antibacterial | Staphylococcus pneumoniae |

| Similar Compounds | Antimicrobial | Pseudomonas aeruginosa |

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities to this compound have shown promising results in inhibiting the growth of colon carcinoma cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly influences the biological activity of the compound. Variations in substituents on the phenyl ring can lead to substantial changes in potency and selectivity. For instance, electron-withdrawing groups tend to enhance activity, while electron-donating groups may reduce it .

Comparative Analysis

This compound can be compared with other trifluoromethyl-containing compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Trifluoromethylbenzene | Simple structure | Low biological activity |

| Trifluoromethylphenylacetic acid | Moderate potency | Antimicrobial |

| This compound | Complex acetamide structure | High potential in antimicrobial and anticancer activities |

Case Studies

- Antimicrobial Study : A study evaluated several derivatives of this compound for their effectiveness against bacterial strains. Results indicated that modifications to the trifluoromethyl group could enhance antimicrobial efficacy significantly .

- Antitumor Research : Another investigation focused on the anticancer properties of structurally related compounds, demonstrating that specific modifications could lead to improved cytotoxicity against colon cancer cell lines .

Q & A

Q. What are the common synthetic routes for N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide, and how can reaction yields be optimized?

The compound is typically synthesized via coupling reactions involving trifluoromethylphenyl intermediates and acetamide derivatives. For example, copper-catalyzed protocols in green solvents (e.g., ethanol/water mixtures) are effective for introducing sulfonamide or acetamide groups . Multi-step syntheses may require careful optimization of reaction conditions (e.g., temperature, catalyst loading) to address low yields (2–5%) observed in analogous multi-step pathways . Purification via column chromatography (e.g., DCM/ethyl acetate) is standard, with yields validated by HRMS (ESI-TOF) and NMR .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural characterization relies on:

- 1H/13C NMR : Assignments of aromatic protons (δ 7.4–8.1 ppm), carbonyl groups (δ 165–175 ppm), and trifluoromethyl signals (δ 120–125 ppm for 19F NMR) .

- X-ray crystallography : Resolves bond angles and spatial arrangements, as demonstrated for structurally similar trifluoromethyl-containing acetamides .

- HRMS : Validates molecular weight (e.g., [M+H]+ or [M−H]−) with <2 ppm error margins .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound are limited, analogous acetamide derivatives require:

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : In airtight containers under inert gas (N2/Ar) at −20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

Contradictions in NMR/IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental values to identify conformational differences .

- Deuterated solvent trials : Test solubility in DMSO-d6 or CDCl3 to rule out solvent-induced shifts .

- HPLC-MS purity checks : Confirm absence of byproducts affecting spectral clarity .

Q. What strategies mitigate low solubility of this compound in aqueous buffers during bioactivity assays?

Poor solubility (e.g., <61.3 µg/mL in water) can be addressed by:

Q. How can researchers interpret conflicting bioactivity results in enzyme inhibition studies involving this compound?

Discrepancies may arise from assay conditions (pH, temperature) or off-target effects. Recommendations:

- Dose-response curves : Confirm IC50/EC50 consistency across replicates .

- Selectivity profiling : Use kinase/GPCR panels to identify non-specific binding .

- Molecular docking : Validate binding poses against X-ray structures of target proteins (e.g., GPR139 or Lp-PLA2) .

Q. What computational methods predict the reactivity of the trifluoromethyl group in further functionalization?

- Frontier Molecular Orbital (FMO) Analysis : Computes HOMO/LUMO energies to assess electrophilic/nucleophilic sites .

- MD Simulations : Models solvation effects and steric hindrance around the CF3 group .

- QSPR Models : Relate Hammett constants (σ) of substituents to reaction rates in SNAr or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.